Pentacosadiynoic acid

Thermochromism Nanocomposites Colorimetric Sensors

Researchers requiring reproducible thermochromic PDA sensors often encounter variability when substituting diacetylene monomers. PCDA eliminates this risk: • 10°C higher thermochromic transition (70°C) vs. TCDA-based composites, enabling wider thermal operating range. • Polymerization rate 2-3 orders of magnitude faster at air-water interface for high-throughput Langmuir film production. • Fully reversible blue-to-red transition below 60°C for reusable time-temperature indicators. Supplied as ≥97% pure crystalline solid with ambient shipment; light-sensitive storage recommended.

Molecular Formula C25H42O2
Molecular Weight 374.6 g/mol
CAS No. 119718-47-7
Cat. No. B14306081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentacosadiynoic acid
CAS119718-47-7
Molecular FormulaC25H42O2
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC#CC#CC(=O)O
InChIInChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-20H2,1H3,(H,26,27)
InChIKeyDZLWMPMXBUHMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentacosadiynoic Acid Technical Profile


Pentacosadiynoic acid (PCDA; CAS 119718-47-7; C₂₅H₄₂O₂; MW 374.6) is a polymerizable amphiphilic diacetylene monomer, specifically 10,12-pentacosadiynoic acid, which serves as a critical precursor for polydiacetylene (PDA) materials. PCDA polymerizes under 254 nm UV irradiation via a topochemical 1,4-addition reaction [1] to yield conjugated polymers that exhibit pronounced blue-to-red thermochromism [2] and solvatochromism [3]. It is commercially available and is the predominant standard monomer for fabricating colorimetric sensors, Langmuir-Blodgett films, and responsive nanomaterials [4].

Workflow UV-triggered topochemical polymerization to polydiacetylene
Selection C25 amphiphilic monomer for colorimetric and thermochromic materials
Context Langmuir-Blodgett films, sensor arrays, responsive nanomaterial research

Why Substituting PCDA Compromises Performance


The performance of polydiacetylene (PDA) sensors and films is not a generic property of the diacetylene class but is fundamentally dictated by the monomer's alkyl chain length. This parameter directly controls molecular packing, side-chain ordering, and intermolecular interactions [1]. Substituting PCDA (C25) with a shorter-chain analog like TCDA (C23) or HCDA (C27) alters these critical structural parameters, leading to significant, quantifiable shifts in key performance metrics. As established by direct comparative studies, even a two-carbon difference in chain length changes the color transition temperature by 10 °C [2], alters solvent detection sensitivity [3], and affects the thermodynamics of monolayer formation [4]. Therefore, replacing PCDA with an alternative diacetylene monomer is not a benign swap; it constitutes a fundamental change in material formulation that requires complete re-validation of the intended application.

Chain-length sensitivity

Shorter analog TCDA (C23) shifts thermochromic transition by ~10°C, altering sensor response.

Solvent detection variation

Different chain lengths change solvent sensitivity; sensor calibration is not transferable.

Monolayer thermodynamics

Even a two-carbon chain difference modifies monolayer formation; fabrication requires re-validation.

PCDA vs. Analog Diacetylenes: Key Data


ZnO Nanocomposite Thermochromic Shift

In a direct head-to-head comparison of PCDA and TCDA within a ZnO nanocomposite matrix, PCDA demonstrated a significantly higher thermochromic transition temperature. The PCDA/ZnO composite exhibits a color transition at 70 °C, which is 10 °C higher than the 60 °C transition observed for the TCDA/ZnO composite [1]. This difference is attributed to the longer alkyl chain of PCDA, which enhances side-chain interactions and thermal stability.

Thermochromic Shift
Head-to-head
70°C (PCDA) vs 60°C (TCDA)
Reported higher thermal transition in ZnO composite
Source-specific review; composite system
Thermochromism Nanocomposites Colorimetric Sensors

Air-Water Interface Polymerization Kinetics

The polymerization rate of PCDA is highly dependent on the fabrication environment. A cross-study comparison reveals that UV-induced polymerization of PCDA directly at the air-water interface (Langmuir film) is two to three orders of magnitude faster than polymerization of solid-supported films of the same material [1]. This highlights that process parameters, not just the monomer identity, are critical for controlling reaction speed.

Polymerization Rate
Reported
2–3 orders of magnitude faster at air-water interface
Interface method supports higher throughput fabrication
Cross-study comparable; solid-supported rate varies
Polymerization Kinetics Langmuir Films Thin Film Fabrication

Perfluoroacid-Stabilized Monolayer Transfer

A direct head-to-head comparison shows that pure PCDA monolayers at the air-water interface are inherently unstable for transfer onto solid substrates without the addition of cations or pre-polymerization. In contrast, a mixed monolayer system of PCDA with perfluorotetradecanoic acid (PFTDA) demonstrates enhanced stabilization, enabling direct Langmuir-Blodgett (LB) film transfer onto a solid support without any pretreatment [1].

Monolayer Stability
Head-to-head
Stable transfer with PFTDA; pure PCDA requires cations
Co-surfactant enables direct LB deposition without pre-treatment
Validated formulation strategy
Langmuir-Blodgett Deposition Monolayer Stability Phase Separation

Thermochromic Reversibility Window

The thermochromic behavior of polymerized PCDA (PCDA-PDA) is not binary; it operates within a defined temperature window of reversibility. Direct analysis via temperature-dependent UV-visible absorption spectroscopy reveals that PCDA-PDA exhibits reversible blue-to-red thermochromic properties up to 60 °C. However, the transition becomes irreversible above this temperature [1].

Reversible Limit
Class-level
Reversible up to 60°C; irreversible above
Defines operational window for reusable sensors
Class-level inference from absorption spectroscopy
Thermochromism Reversible Sensing Polymer Physics

Pentacosadiynoic Acid Application Scenarios


High-Temperature Colorimetric Sensing Arrays

PCDA is the superior choice for fabricating colorimetric sensor arrays intended for operation at elevated temperatures up to 70 °C. Based on direct comparative data, PCDA/ZnO nanocomposites provide a 10 °C higher thermochromic transition temperature (70 °C) compared to TCDA-based composites (60 °C) [1]. This makes PCDA essential for applications where a wider thermal operating range is required before sensor activation, such as in industrial process monitoring or warm-climate field-deployable sensors.

Rapid Langmuir-Blodgett Thin Film Fabrication

Researchers and manufacturers aiming to scale up production of polydiacetylene thin films should prioritize PCDA for its exceptionally fast polymerization kinetics at the air-water interface. The polymerization rate in a Langmuir film is two to three orders of magnitude faster than that of solid-supported films [2]. This enables a high-throughput, industrially relevant process for creating uniform, ultrathin PDA layers, for example, as insulating barriers in metal-insulator-metal (MIM) tunnel devices [3].

Cation-Free Monolayer Transfer

For applications requiring pristine, cation-free thin films—such as in organic electronics or certain biosensors—PCDA can be formulated as a mixed monolayer with perfluorotetradecanoic acid (PFTDA). This specific formulation enhances monolayer stability at the air-water interface, enabling direct Langmuir-Blodgett deposition onto solid substrates without the need for subphase cations or pre-polymerization [4]. This is a critical advantage for maintaining material purity and simplifying the fabrication of phase-separated nanodomain structures.

Reversible Thermochromic Indicator Threshold

PCDA is ideal for developing reusable or cyclic thermochromic indicators and sensors designed to operate below 60 °C. The polymerized form exhibits fully reversible blue-to-red color transitions up to this temperature, beyond which the change becomes irreversible [5]. This well-defined reversibility window allows for the precise design of time-temperature indicators (TTIs) and other applications where a clear, quantifiable, and recoverable response to thermal stimuli is paramount.

Application
Selection Property
Validation Focus
High-temperature colorimetric sensing
Thermochromic transition temperature tolerance
Assess color change stability within target thermal range
Rapid Langmuir-Blodgett thin film fabrication
Polymerization kinetics at air-water interface
Evaluate rate capability for scalable processing
Cation-free monolayer transfer
Monolayer stability with co-formulation surfactant
Validate deposition quality without cation addition
Reversible thermochromic indicators
Thermochromic reversibility window
Confirm reversible response below critical temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentacosadiynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.